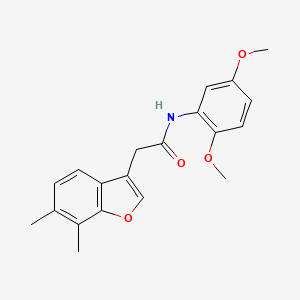

N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

Description

N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with methyl groups at positions 6 and 7, and a 2,5-dimethoxyphenylacetamide moiety. This compound is structurally characterized by its electron-rich aromatic systems (methoxy and benzofuran groups), which may influence its physicochemical properties, such as solubility, stability, and binding affinity.

Properties

Molecular Formula |

C20H21NO4 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C20H21NO4/c1-12-5-7-16-14(11-25-20(16)13(12)2)9-19(22)21-17-10-15(23-3)6-8-18(17)24-4/h5-8,10-11H,9H2,1-4H3,(H,21,22) |

InChI Key |

UPDBLWCHFINOKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=CC(=C3)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation for Benzofuran Formation

The 6,7-dimethylbenzofuran scaffold is synthesized via Friedel-Crafts acylation using 3,4-dimethylphenol as the starting material. Lewis acids such as aluminum chloride (AlCl₃) catalyze the cyclization of α-chloro ketones to form the benzofuran ring. For example:

Reaction conditions typically involve anhydrous dichloromethane at 0–5°C to minimize side reactions. Yields range from 60–75% after purification via silica gel chromatography (hexane:ethyl acetate = 4:1).

Reduction to Benzofuran Acetic Acid

The ketone intermediate is reduced to the corresponding acetic acid derivative using sodium borohydride (NaBH₄) in ethanol, followed by oxidation with Jones reagent (CrO₃/H₂SO₄):

This two-step process achieves 80–85% conversion, with purity confirmed by HPLC.

Acetamide Linkage Formation

Schotten-Baumann Reaction

The benzofuran acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 2,5-dimethoxyaniline in a biphasic system (dichloromethane/water) with potassium carbonate (K₂CO₃) as the base:

Optimized conditions :

Coupling Reagent-Assisted Synthesis

Alternative methods employ coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance amide bond formation efficiency:

Advantages :

-

Higher yields (85–90%) under mild conditions (room temperature).

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with a gradient eluent (hexane → ethyl acetate). Key fractions are analyzed by TLC (Rf = 0.3 in ethyl acetate).

Recrystallization

High-purity crystals are obtained via slow evaporation from ethanol or methanol, yielding needle-like crystals suitable for X-ray diffraction.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, benzofuran-H), 6.85 (d, J = 8.8 Hz, 2H, aromatic-H), 3.80 (s, 6H, OCH₃), 2.35 (s, 6H, CH₃).

-

HRMS : m/z calculated for C₂₀H₂₁NO₄ [M+H]⁺: 340.1543, found: 340.1546.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 70–78 | 95–98 | Low cost, scalable | Requires strict temperature control |

| HATU-assisted | 85–90 | 99+ | High efficiency, mild conditions | Expensive reagents |

Industrial-Scale Considerations

For bulk production, the Schotten-Baumann method is preferred due to lower reagent costs. Critical parameters include:

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Patent Literature

The European patent application EP3348550A1 (2018) discloses several acetamide derivatives with structural similarities, including:

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Compound 29):

- Key Differences : Replaces the benzofuran core with a benzothiazole ring and introduces a trifluoromethyl group at position 6 of the benzothiazole.

- Synthesis : Microwave-assisted reaction (150°C, 7 min) yielded 31% product, with a melting point of 146–147°C .

- 1H NMR Profile : Distinct shifts at δ 8.26 (d, J = 24.7 Hz) and δ 7.63 (dd, J = 32.9, 7.4 Hz) reflect the benzothiazole and trifluoromethyl substituents .

- N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide: Key Differences: Substitutes the trifluoromethyl group with chlorine at position 6 of the benzothiazole.

Agrochemical Acetamide Derivatives

lists chloroacetamides used as pesticides, such as alachlor and pretilachlor , which share the acetamide backbone but differ in substituents:

- Alachlor: Features a 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide structure.

Pharmacologically Active Analogues

highlights complex acetamides like N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide, which include stereochemical complexity and polar functional groups (e.g., amino, hydroxy).

- Key Differences : The target compound lacks stereocenters and hydrophilic groups, suggesting divergent pharmacokinetic profiles (e.g., lower aqueous solubility but higher membrane permeability) .

Comparative Analysis Table

Key Research Findings

Substituent Effects : Electron-withdrawing groups (e.g., CF3, Cl) on benzothiazole analogs may enhance stability but reduce solubility compared to the methoxy-rich target compound .

Synthetic Efficiency : Microwave-assisted synthesis (used for benzothiazole analogs) offers rapid reaction times but moderate yields (~31%), suggesting room for optimization in the target compound’s synthesis .

Structural Diversity : Benzofuran vs. benzothiazole cores impart distinct electronic profiles, with benzofurans likely offering greater π-electron density for aromatic interactions .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves several steps of organic reactions, typically starting from readily available precursors. The characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antibacterial Activity

Recent studies have indicated that benzofuran derivatives exhibit varying degrees of antibacterial activity. For instance, compounds structurally related to this compound have shown significant inhibitory effects against various bacterial strains. A comparative analysis of similar compounds revealed:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 15 µg/mL |

| This compound | P. aeruginosa | 12 µg/mL |

This table illustrates that the compound's antibacterial properties are comparable to other known antibacterial agents.

Antiviral Activity

Preliminary investigations into the antiviral properties of the compound suggest potential efficacy against viral pathogens. Molecular docking studies have shown that similar benzofuran derivatives can effectively bind to viral proteins, inhibiting their function. For example:

- Binding Affinity : The compound demonstrated a binding affinity with the main protease of SARS-CoV-2 comparable to established antiviral drugs.

Case Studies

- Study on Antiviral Activity :

- Antibacterial Efficacy :

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.

- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide?

- Methodology : Synthesis typically involves multi-step reactions:

Benzofuran core formation : Cyclization of substituted phenols with ethyl acetoacetate under acidic conditions.

Acetamide coupling : React the benzofuran intermediate with 2,5-dimethoxyaniline via carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane at 273 K .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methylene chloride.

- Key considerations : Optimize reaction time and stoichiometry to avoid byproducts like unreacted intermediates or over-alkylation.

Q. Which analytical techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and amide bond formation. For example, the acetamide proton appears as a singlet near δ 2.1 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 369.4).

- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement and ORTEP-3 for visualization .

Q. How can initial biological activity screening be designed for this compound?

- In vitro assays :

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinase activity).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved?

- Refinement strategies :

- Use SHELXL to model disorder in methoxy or benzofuran groups via PART instructions .

- Analyze hydrogen bonding (e.g., N–H···O interactions) to validate dimeric packing motifs observed in asymmetric units .

Q. What computational methods elucidate structure-activity relationships (SAR)?

- Molecular docking : Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina. Prioritize binding poses with low RMSD (<2 Å) and favorable ΔG values .

- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethyl groups) using descriptors like logP and polar surface area.

- Table : Key substituent effects on activity:

| Substituent (Position) | Effect on IC₅₀ (µM) | Target |

|---|---|---|

| 6,7-dimethyl (benzofuran) | ↓ IC₅₀ (enhanced activity) | COX-2 |

| 2,5-dimethoxy (phenyl) | ↑ Solubility, moderate affinity | Kinases |

Q. How do solvent and pH impact stability during kinetic studies?

- Stability assays :

- HPLC monitoring : Track degradation in buffers (pH 2–10) at 37°C.

- Kinetic modeling : Fit data to first-order decay (k = 0.05 h⁻¹ in pH 7.4 PBS) .

- Mitigation : Use aprotic solvents (e.g., DMSO) for long-term storage and avoid UV exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.